Para- vs. Meta-Regioisomeric Differentiation: Fsp³, LogP, and Synthetic Vector Consequences
The para-substituted benzoate ester positions the aminomethylcyclopropyl group for linear molecular extension, in contrast to the meta-substituted analog (methyl 3-[1-(aminomethyl)cyclopropyl]benzoate, free base CAS 2169001-88-9), which introduces a kink in the molecular geometry . Computed molecular descriptors reinforce this divergence: the para-target compound exhibits a higher fraction of sp³-hybridized carbons (Fsp³ = 0.416) and a LogP of 1.67, whereas the closely related 4-(1-aminocyclopropyl)benzoate analog (free base, CAS 1006037-03-1) displays a lower Fsp³ of 0.363 and a LogP of 1.5 [1][2]. The lower Fsp³ of the aminocyclopropyl analog reflects reduced three-dimensional character, which has been associated with poorer clinical success rates in drug discovery campaigns [3].
| Evidence Dimension | Fsp³ (fraction of sp³-hybridized carbons) and LogP |
|---|---|
| Target Compound Data | Fsp³ = 0.416; LogP = 1.67 (hydrochloride salt, CAS 2230803-71-9) [1] |
| Comparator Or Baseline | Methyl 4-(1-aminocyclopropyl)benzoate (free base, CAS 1006037-03-1): Fsp³ = 0.363; LogP = 1.5 [2] |
| Quantified Difference | ΔFsp³ = +0.053 (14.6% higher); ΔLogP = +0.17 log units |
| Conditions | Computed molecular descriptors from vendor and database entries (Chemspace, Molaid) |
Why This Matters
An Fsp³ exceeding 0.42 is a widely recognized threshold for improved drug-likeness and clinical progression probability; the target compound crosses this threshold while its direct aminocyclopropyl analog does not, making it a strategically preferable starting point for lead generation libraries.
- [1] Chemspace. Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride. CSSS00103146542. https://chem-space.com/CSSS00103146542-B992E6 (accessed 2026-05-06). View Source
- [2] Molaid. Methyl 4-(1-aminocyclopropyl)benzoate. CAS 1006037-03-1. https://www.molaid.com/MS_220012 (accessed 2026-05-06). View Source
- [3] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. https://doi.org/10.1021/jm901241e. View Source
